molecular formula C8H11NO2 B1144168 Norfenefrine CAS No. 15308-34-6

Norfenefrine

Cat. No.: B1144168
CAS No.: 15308-34-6
M. Wt: 153.18 g/mol
InChI Key: LRCXRAABFLIVAI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Norfenefrine, also known as Norphenylephrine, is an adrenergic agent . It is used as a sympathomimetic drug, which means it mimics the actions of the sympathetic nervous system . The primary targets of this compound are the alpha and beta-adrenergic receptors . These receptors play a crucial role in regulating the cardiovascular system, including heart rate and blood pressure .

Mode of Action

this compound interacts with its targets, the alpha and beta-adrenergic receptors, by binding to them and stimulating their activity . This interaction results in vasoconstriction, increased heart contractility, and dilation of coronary arteries . These changes lead to an increase in systemic blood pressure and coronary blood flow .

Biochemical Pathways

It is known that this compound’s action on adrenergic receptors can influence several physiological processes, including the regulation of metabolism and the immune response . The downstream effects of these pathways can have significant impacts on cardiovascular health .

Pharmacokinetics

These properties play a critical role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the cardiovascular system. By stimulating adrenergic receptors, this compound can increase heart rate, contractility, and blood pressure . These effects can help manage conditions such as hypotension and cardiac arrest .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as air quality, diet, and lifestyle can affect an individual’s overall health and how they respond to medications . Additionally, the physical environment, including housing conditions and work environments, can impact health outcomes . Therefore, these factors should be considered when assessing the effectiveness of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norfenefrine can be synthesized from cardanol derived from cashew nut shell liquid. The key intermediate for the synthesis is 3-vinylphenol, which is obtained through ethenolysis of cardanol. Hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst affords this compound in over 70% yield .

Industrial Production Methods: The industrial production of this compound involves the use of m-hydroxybenzaldehyde as a raw material. The process includes several steps such as hydroxyamination and methylation or ethylation to produce this compound and its derivatives .

Chemical Reactions Analysis

Types of Reactions: Norfenefrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced amines.

    Substitution: Alkylated and acylated derivatives of this compound.

Scientific Research Applications

Norfenefrine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Norfenefrine is similar to several other compounds, including:

    Norepinephrine: Both are adrenergic agonists, but norepinephrine has a broader range of effects on both α and β receptors.

    Phenylephrine: Similar in structure and function, but phenylephrine is more commonly used as a decongestant.

    Etilefrine: Another adrenergic agonist with similar applications but different pharmacokinetic properties.

Uniqueness: this compound’s primary uniqueness lies in its specific action as an α1-adrenergic receptor agonist and its role as a minor neurotransmitter in the brain .

Properties

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCXRAABFLIVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4779-94-6 (hydrochloride)
Record name R,S-Norphenylephrine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3048314
Record name Norfenefrine
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-21-0, 15308-34-6
Record name (±)-Norphenylephrine
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Record name Norfenefrine
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Record name Norfenefrine
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Record name Norfenefrine
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Record name DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride
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Record name NORFENEFRINE
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Q & A

Q1: What is the primary mechanism of action of norfenefrine?

A1: this compound primarily acts as an α1-adrenergic receptor agonist. [, , ] This means it binds to and activates α1-adrenergic receptors, which are found on the surface of cells in various tissues, including blood vessels.

Q2: What are the downstream effects of this compound binding to α1-adrenergic receptors?

A2: Activation of α1-adrenergic receptors by this compound leads to vasoconstriction, which is the narrowing of blood vessels. [, , ] This vasoconstriction increases blood pressure. In addition, this compound has been shown to enhance the release of norepinephrine from sympathetic nerves. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound hydrochloride, the salt form commonly used, has the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol.

Q4: What are some techniques used to characterize the structure of this compound and its derivatives?

A6: Gas chromatography coupled with electron impact mass spectrometry (GC/EI-MS) has been successfully employed to analyze this compound derivatives. [] This technique helps identify characteristic fragmentation patterns and provides information about the molecular weight and structure.

Q5: How is this compound absorbed and metabolized in the body?

A7: Studies in humans show that after oral administration of this compound, the peak serum levels are reached within 30-60 minutes. [] The compound undergoes extensive metabolism, primarily conjugation, with over 50% excreted in the urine as conjugated this compound. []

Q6: What is the bioavailability of this compound?

A8: The bioavailability of orally administered this compound is relatively low, estimated to be around 20% compared to other sympathomimetic amines. [] This is attributed to significant first-pass metabolism, particularly conjugation in the gut wall.

Q7: What in vitro and in vivo models have been used to study the effects of this compound?

A9: Rabbit pulmonary artery strips have been used to assess the alpha-agonistic activity and investigate neuronal uptake and release mechanisms of this compound. [] Additionally, microdialysis of subcutaneous adipose tissue in obese subjects has been employed to study its effects on lipolysis and blood flow. [, ]

Q8: Has this compound been investigated in clinical trials for any specific conditions?

A10: Clinical trials have explored the use of this compound in the treatment of female stress incontinence. [, , , , , ] Results suggest potential benefits, but more research is needed to confirm its efficacy and safety for this indication.

Q9: What is known about the safety profile of this compound?

A9: While this compound has been used clinically, detailed information about its long-term safety profile requires further investigation. Studies have reported generally mild side effects, but careful monitoring and risk assessment are crucial, especially with prolonged use.

Q10: What are some other drugs that are used for similar purposes as this compound?

A13: Other sympathomimetic drugs like etilefrine, ephedrine, amezinium, and dihydroergotamine have been investigated and used clinically for their effects on blood pressure and circulatory regulation. [, , , , , ] Each drug exhibits a unique pharmacological profile and may be more suitable for specific clinical situations.

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